molecular formula C4H9O2P B2355657 2-Dimethylphosphoryloxirane CAS No. 32349-23-8

2-Dimethylphosphoryloxirane

Cat. No.: B2355657
CAS No.: 32349-23-8
M. Wt: 120.088
InChI Key: XOTLZHCTLQCWOD-UHFFFAOYSA-N
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Description

2-Dimethylphosphoryloxirane, also known as dimethyl (oxiran-2-yl)phosphine oxide, is a versatile organophosphorus compound with the molecular formula C4H9O2P. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a dimethylphosphoryl group. This compound is of significant interest in various fields of research and industry due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dimethylphosphoryloxirane can be synthesized through several methods. One common approach involves the reaction of dimethylphosphoryl chloride with an epoxide precursor under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphoryloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while nucleophilic substitution can produce a variety of ring-opened derivatives .

Scientific Research Applications

2-Dimethylphosphoryloxirane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Dimethylphosphoryloxirane involves its reactivity with nucleophiles. The oxirane ring is highly strained and thus susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylphosphoryloxirane is unique due to the combination of the oxirane ring and the dimethylphosphoryl group. This dual functionality imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

2-dimethylphosphoryloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O2P/c1-7(2,5)4-3-6-4/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTLZHCTLQCWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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